2-(4-Methylphenyl)acetohydrazide
Overview
Description
2-(4-Methylphenyl)acetohydrazide is a chemical compound that serves as a core structure for the synthesis of various derivatives with potential biological activities. The derivatives of this compound have been synthesized and evaluated for their antitumor, antimicrobial, antileishmanial, lipase and α-glucosidase inhibition, and antioxidant activities. These studies suggest that the modifications of the 2-(4-Methylphenyl)acetohydrazide scaffold can lead to the discovery of new therapeutic agents with diverse pharmacological properties.
Synthesis Analysis
The synthesis of derivatives from 2-(4-Methylphenyl)acetohydrazide involves various chemical reactions, including acetylation, cyclization, and condensation. For instance, the synthesis of antitumor agents containing 2-(phenylthiomethyl)-1H-benzo[d]-imidazole moieties from acetylhydrazone derivatives demonstrates the versatility of this compound in generating novel therapeutic agents with significant cancer inhibitory activity . Similarly, the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide showcases the compound's utility in producing inhibitors of lipase and α-glucosidase .
Molecular Structure Analysis
The molecular structure of 2-(4-Methylphenyl)acetohydrazide derivatives is characterized using various spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques confirm the structures of the synthesized compounds and are crucial for understanding the relationship between structure and biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-(4-Methylphenyl)acetohydrazide derivatives are diverse and include the formation of Schiff bases, cyclization to form heterocyclic rings, and aminomethylation. These reactions are essential for introducing various functional groups that contribute to the biological activity of the derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Methylphenyl)acetohydrazide derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the core structure. These properties are important for the pharmacokinetic profile of the compounds and can affect their therapeutic efficacy and safety .
Scientific Research Applications
Nonlinear Optical Properties
A study by Naseema et al. (2010) focused on the nonlinear optical properties of hydrazones, including 2-(4-methylphenoxy)-N'-[(1E)-(4-methylphenyl)methylene]acetohydrazide. These compounds exhibited potential for optical device applications such as optical limiters and switches due to their two-photon absorption and effective third-order susceptibility.
Crystal Structure and Optical Limiting
Purandara et al. (2019) synthesized a derivative of 2-(4-methylphenyl)acetohydrazide and investigated its crystal structure and optical limiting characteristics. The compound demonstrated two-photon absorption and reverse saturable absorption, making it suitable for optical limiting applications.
properties
IUPAC Name |
2-(4-methylphenyl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-2-4-8(5-3-7)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVOCOQKIVAVRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359523 | |
Record name | 2-(4-methylphenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57676-54-7 | |
Record name | 4-Methylbenzeneacetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57676-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-methylphenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the benzene ring and the acetohydrazide group in the crystal structure of 2-(4-Methylphenyl)acetohydrazide?
A1: The abstract states that the dihedral angle between the benzene ring and the mean plane of the acetohydrazide group in 2-(4-Methylphenyl)acetohydrazide is 88.2° (7)°. [] This near-perpendicular orientation suggests minimal conjugation between these two structural units.
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